![molecular formula C20H15N3O2 B2742336 (E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide CAS No. 1436372-94-9](/img/structure/B2742336.png)
(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Furan-2-ylmethylamide or F2YMA and is a derivative of 3-(3-pyridin-4-ylphenyl)prop-2-enamide. F2YMA is a yellowish powder that is soluble in organic solvents and has a molecular weight of 363.4 g/mol.
Scientific Research Applications
Photoelectric Measurement and Sensing
The compound’s unique properties may be utilized in photoelectric measurement and sensing technologies . These applications are crucial in fields like industrial measurements, material analysis, and environmental monitoring . For instance, the compound could be involved in the development of sensors that require materials with specific light absorption or emission characteristics.
Laser Measurement and Sensing Technologies
In the realm of laser measurement and sensing , the compound could play a role in enhancing the sensitivity and specificity of laser-based technologies . This could include applications in laser interferometry for precision measurements or laser-induced fluorescence spectroscopy for chemical analysis.
Catalysis and Organic Synthesis
The compound could serve as a catalyst or intermediate in organic synthesis , particularly in reactions involving cyano and furan groups . Its structure suggests potential utility in catalytic processes such as protodeboronation of boronic esters, which is a key step in many synthetic pathways.
Biological Activity and Drug Design
Indole derivatives, which share structural similarities with this compound, have a wide range of biological activities. The compound could be investigated for its potential in drug design , especially for diseases where indole derivatives are known to be effective .
Anticancer Research
There is potential for the compound to be used in anticancer research . Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could also be tested for its efficacy in treating cancer .
Environmental Monitoring
Given its potential photoelectric properties, the compound could be applied in environmental monitoring . It might be used in the detection and measurement of pollutants or in the development of new materials for environmental sensors .
Space Science Applications
The compound could have applications in space science , particularly in the calibration of instruments used in satellite projects or in the development of materials that can withstand the harsh conditions of space .
properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-13-18(20(24)23-14-19-5-2-10-25-19)12-15-3-1-4-17(11-15)16-6-8-22-9-7-16/h1-12H,14H2,(H,23,24)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYZWZHXZNSXEL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-pyridin-4-ylphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.